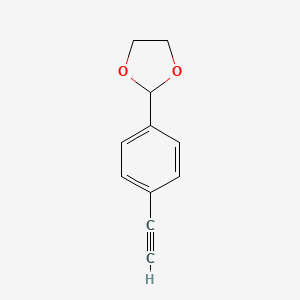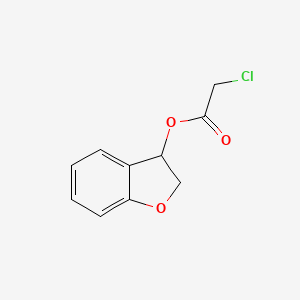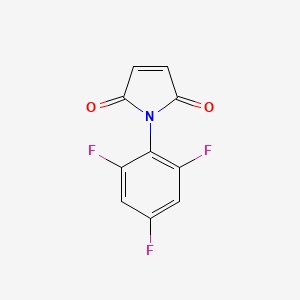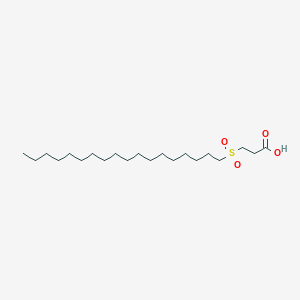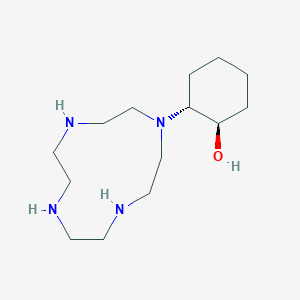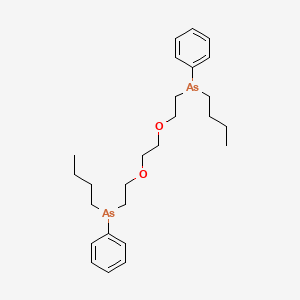
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two arsenic atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phenyl derivatives and arsenic-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle arsenic-containing reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce arsenic oxides, while substitution reactions can yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The presence of arsenic atoms in the structure plays a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene: A compound with a similar structure but containing nitrogen atoms instead of arsenic.
8,11-Dioxa-5,14-diarsaoctadecane: A related compound with a different arrangement of atoms.
Uniqueness
5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is unique due to the presence of both phenyl groups and arsenic atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
137790-13-7 |
|---|---|
Molekularformel |
C26H40As2O2 |
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
butyl-[2-[2-[2-[butyl(phenyl)arsanyl]ethoxy]ethoxy]ethyl]-phenylarsane |
InChI |
InChI=1S/C26H40As2O2/c1-3-5-17-27(25-13-9-7-10-14-25)19-21-29-23-24-30-22-20-28(18-6-4-2)26-15-11-8-12-16-26/h7-16H,3-6,17-24H2,1-2H3 |
InChI-Schlüssel |
GIWWQXHNJOTSNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[As](CCOCCOCC[As](CCCC)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


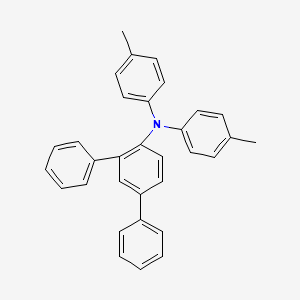
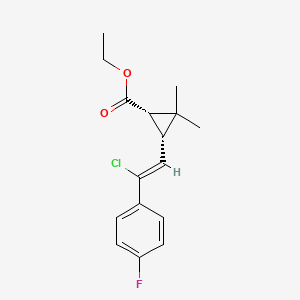
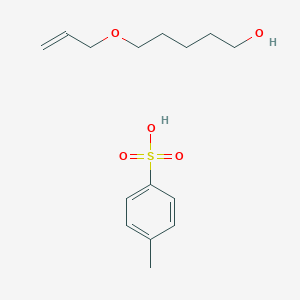
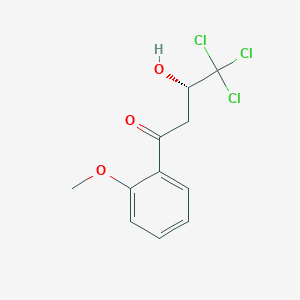

![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
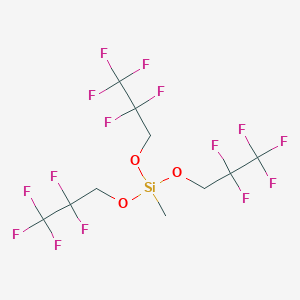
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
